molecular formula C7H12N2O2 B561296 Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate CAS No. 109358-26-1

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate

Cat. No.: B561296
CAS No.: 109358-26-1
M. Wt: 156.185
InChI Key: DOLPWRQIACSVSM-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H12N2O2. This compound is part of the pyridazine family, which is known for its diverse biological and chemical properties. The structure of this compound includes a six-membered ring containing two nitrogen atoms, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate can be synthesized through a (4 + 2) cycloaddition reaction involving alkoxyallenes and 1,2-diaza-1,3-dienes . This method is efficient and provides high yields of the desired product. The reaction typically occurs under mild conditions without the need for transition metals, making it an environmentally friendly approach .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the process is scalable and safe for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.

    Reduction: This reaction can convert double bonds or other functional groups into simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis.

Mechanism of Action

The mechanism of action of ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the derivative and its specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system .

Comparison with Similar Compounds

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    1,4,5,6-Tetrahydropyridazine-3-carboxylic acid: Similar structure but lacks the ethyl ester group, affecting its reactivity and solubility.

    Pyridazine-3-carboxylate: Lacks the tetrahydro ring, resulting in different chemical properties and biological activities.

    Pyridazine-3-carboxamide: Contains an amide group instead of an ester, influencing its hydrogen bonding and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications .

Biological Activity

Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its tetrahydropyridazine ring structure with a carboxylate functional group. This unique structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies reveal that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, derivatives have been shown to inhibit cell proliferation in breast cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway .

3. Neuroprotective Effects

This compound has been studied for its neuroprotective properties. It is believed to cross the blood-brain barrier and may exert protective effects on dopaminergic neurons. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes, which may lead to altered cellular functions.
  • Receptor Modulation : It may modulate receptor activity in the central nervous system, influencing neurotransmitter release and signaling pathways .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrahydropyridazine derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

In a recent study focused on breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to enhanced apoptosis via caspase activation and downregulation of anti-apoptotic proteins .

Research Applications

This compound serves multiple roles in scientific research:

  • Drug Development : Its derivatives are being explored as potential leads for new pharmaceuticals targeting infectious diseases and cancer.
  • Biochemical Assays : The compound is utilized in enzyme interaction studies to elucidate mechanisms of action for various biological processes.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancerEnzyme inhibition, receptor modulation
Pyridazine derivativesVariable (depends on structure)Often similar mechanisms as THP derivatives
Tetrahydropyridine derivativesAntioxidant, neuroprotectiveModulation of oxidative stress pathways

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLPWRQIACSVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665165
Record name Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109358-26-1
Record name Ethyl 1,4,5,6-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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